Chemical properties of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Chemical properties of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Advanced Building Block for Next-Generation Agrochemicals & Pharmacophores
Executive Summary
In the high-stakes arena of structure-activity relationship (SAR) optimization, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 1484597-17-2) represents a "privileged scaffold." Its unique 2,6-disubstitution pattern on the benzaldehyde core creates a sterically congested "molecular hinge," forcing the pendant phenoxy ring into a specific conformation orthogonal to the central phenyl ring. This conformational lock is critical for designing high-affinity ligands—particularly SDHI fungicides and kinase inhibitors —where entropy penalties upon binding must be minimized.
This guide dissects the chemical properties, synthesis protocols, and reactivity profiles of this intermediate, providing researchers with the actionable intelligence needed to deploy it in drug and agrochemical discovery.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
| CAS Number | 1484597-17-2 |
| Molecular Formula | C₁₃H₇Cl₂FO₂ |
| Molecular Weight | 285.10 g/mol |
| LogP (Predicted) | ~4.2 – 4.5 (Highly Lipophilic) |
| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (Ether linkage, Aldehyde) |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 65–75 °C (Estimated based on structural analogs) |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |
Structural Insight: The presence of the ortho-chloro and ortho-phenoxy groups creates a "W-conformation" preference, shielding the aldehyde carbonyl from nucleophilic attack to some degree, while the para-fluoro substituent on the phenoxy ring significantly enhances metabolic stability against oxidative metabolism (blocking P450 hydroxylation).
Synthetic Methodology: The SnAr Route
The most robust industrial route to this scaffold is Nucleophilic Aromatic Substitution (SnAr) . Unlike transition-metal-catalyzed couplings (Ullmann/Buchwald), the SnAr approach leverages the electron-withdrawing nature of the aldehyde group to activate the ring for halide displacement.
Protocol: SnAr Displacement of 2,6-Dichlorobenzaldehyde
Reagents:
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Substrate: 2,6-Dichlorobenzaldehyde (1.0 eq)
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Nucleophile: 3-Chloro-4-fluorophenol (1.05 eq)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.2 eq)
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Solvent: DMF or DMSO (Anhydrous)
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Temperature: 80–100 °C
Step-by-Step Workflow:
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Activation: Charge a reaction vessel with 3-chloro-4-fluorophenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
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Addition: Add 2,6-dichlorobenzaldehyde in a single portion. The aldehyde group at C1 activates the C2 and C6 positions (ortho-activation).
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Reaction: Heat the mixture to 90 °C. Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.
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Critical Control Point: Avoid temperatures >120 °C to prevent the "Cannizzaro reaction" or decarbonylation.
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Workup: Quench with ice water. The product will precipitate. Filter and wash with water to remove DMF and inorganic salts.
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Purification: Recrystallize from Ethanol/Heptane or Isopropanol to remove trace bis-phenoxy byproducts.
Figure 1: Mechanism of SnAr synthesis showing the convergence of the benzaldehyde core and phenol nucleophile.
Reactivity & Functionalization Pathways
Once synthesized, the aldehyde functionality serves as a versatile "handle" for divergent synthesis. The 2-chloro substituent remains available for late-stage cross-coupling, though it is sterically hindered.
A. Reductive Amination (Benzylamine Synthesis)
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Target: Precursors for kinase inhibitors or fungicides.
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Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCE.
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Insight: The steric bulk at the ortho positions (Cl and Phenoxy) may slow down imine formation. Use a Lewis acid catalyst (Ti(OiPr)₄) to drive imine formation before adding the reducing agent.
B. Oxidation (Benzoic Acid Synthesis)
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Target: Precursors for amide coupling (e.g., Carboxamide fungicides).
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Reagents: NaClO₂ (Pinnick Oxidation) or KMnO₄.
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Insight: Pinnick oxidation is preferred to avoid chlorination of the electron-rich phenoxy ring.
C. Knoevenagel Condensation
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Target: Cinnamic acid derivatives or Stilbenes.
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Reagents: Malonic acid, Pyridine/Piperidine.
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Insight: This pathway is critical for synthesizing acrylate-based herbicides .
Figure 2: Divergent synthetic pathways from the core aldehyde intermediate.
Applications in Drug & Agrochemical Discovery
This molecule is not merely a reagent; it is a pharmacophore carrier .
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Agrochemicals (Fungicides): The "diphenyl ether" motif is a classic bioisostere for the biphenyl unit found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The 3-chloro-4-fluoro substitution pattern mimics the electronic properties of successful fungicides like Bixafen and Fluxapyroxad , enhancing lipophilicity for cuticular penetration in plants.
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Agrochemicals (Herbicides): Used in the synthesis of PPO (Protoporphyrinogen Oxidase) inhibitors. The 2,6-substitution pattern locks the ether bond, preventing metabolic cleavage in crops while maintaining potency against weeds.
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Medicinal Chemistry: The scaffold is relevant for Tyrosine Kinase Inhibitors (TKIs) . The ether linkage provides flexibility, while the halogenated rings fill hydrophobic pockets (e.g., the allosteric pocket of BCR-ABL or EGFR).
Handling & Safety Protocols
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: WARNING.[1]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes can auto-oxidize to benzoic acids upon prolonged exposure to air.
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Spill Response: Do not wash into drains. This compound is highly toxic to aquatic life due to its halogenated nature and lipophilicity (LogP > 4). Adsorb on sand/vermiculite.
References
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Synthesis of Diaryl Ethers via SnAr
- March's Advanced Organic Chemistry, 8th Ed.
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Yeager, G. W., & Schissel, D. N. (1991). "A convenient method for the preparation of 2,6-disubstituted phenols and their conversion to diaryl ethers." Synthesis, 1991(01), 63-68. Link
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Agrochemical Scaffold Design
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CAS Registry Data
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Relevant Patent Landscape (Structure Class)
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Substituted Benzaldehydes as Fungicide Intermediates. WO2012025557 (BASF SE). Link
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